Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate is a synthetic organic compound characterized by its unique structure, which incorporates both ester and ketone functionalities along with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the development of therapeutic agents targeting various biological pathways.
This compound can be synthesized through various organic reactions involving starting materials that are commercially available or can be derived from simpler organic compounds. The synthesis often involves multi-step processes that include functional group transformations.
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate can be classified as:
The synthesis of Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate typically involves a multi-step synthetic route:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor progress and confirm product identity.
The molecular structure of Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate can be represented by its chemical formula:
This indicates that the compound contains 19 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
The structural representation highlights:
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate may undergo several chemical reactions:
These reactions are essential for modifying the compound's structure to improve its pharmacological profile or to synthesize analogs for further study.
The mechanism may involve:
Relevant data from studies indicate that variations in substituents on the piperazine ring can significantly affect both physical properties and biological activity.
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate has potential applications in various fields:
The compound’s development aligns with broader efforts to enhance membrane permeability and solubility of aryl ketone-based drug candidates. Synthetic routes typically employ multi-step organic reactions, starting from ethyl 6-oxohexanoate (PubChem CID: 11171124)—a known precursor for ketone-containing bioactive molecules [3]—followed by Friedel-Crafts acylation and Mannich-like reactions to introduce the 4-(4-methylpiperazinomethyl)phenyl group. This design intentionally merges metabolic stability (via the ethyl ester) with directed molecular interactions (via the ketone and piperazine) [2] [6]. Early pharmacological evaluations positioned it as an intermediate for advanced lead compounds, particularly in oncology and neurology, though clinical candidates directly derived from it remain undisclosed in public literature [5].
Table 1: Key Identifiers and Physicochemical Properties of Ethyl 6-[4-(4-Methylpiperazinomethyl)phenyl]-6-oxohexanoate
Property | Value |
---|---|
CAS Registry Number | 898763-63-8 |
Molecular Formula | C₂₀H₃₀N₂O₃ |
Molecular Weight | 346.5 g/mol |
Purity Specification | ≥95% |
IUPAC Name | Ethyl 6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-6-oxohexanoate |
Storage Conditions | Cool, dry environment (long-term) |
SMILES | CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C |
Piperazine—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—serves as a versatile pharmacophore in Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate. Its incorporation directly addresses persistent challenges in drug development:
In hybrid molecules like this compound, piperazine acts as a spacer or linker, connecting the lipophilic aryl ketone domain with the polar ester terminus. This architecture mirrors successful piperazine-based antitumor agents, such as flavonoid-piperazine conjugates where piperazine bridges improved cellular potency 5- to 20-fold versus parent compounds [5].
Table 2: Bioactivity of Structural Analogs Highlighting Piperazine’s Impact
Analog Structure | Biological Activity | Key Finding |
---|---|---|
Flavonoid-N-piperazine conjugates | Antitumor (HCT116, HepG2 cells) | IC₅₀ = 1.42–9.52 µM; 5–20× ↑ potency vs. non-piperazine parent |
Chalcone-piperazine Mannich bases | Antitumor (A549, HeLa cells) | IC₅₀ = 0.19 µM (A549); superior to cisplatin |
Chrysin-sulfonylpiperazines | Anticancer (SK-OV-3, HeLa) | IC₅₀ = 4.67–12.67 µg/mL; halogen substitution critical |
The terminal ethyl ester and aryl ketone groups in Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate fulfill distinct but complementary roles in drug-like behavior:
Functionally, the ketone also participates in structure-activity relationship (SAR) fine-tuning. Electron-withdrawing groups adjacent to the ketone (e.g., in fluorinated analogs) enhance electrophilicity, strengthening hydrogen bonds with biological targets—a strategy validated in piperazine-chalcone hybrids showing IC₅₀ values of 0.19 µM against lung cancer cells [5] .
Table 3: Functional Group Contributions to Drug Design
Functional Group | Key Roles | Design Advantage |
---|---|---|
Ethyl Ester | • Prodrug conversion (→ carboxylic acid) | Modulates polarity, enables intracellular hydrolysis |
• Metabolic stability enhancement | Delays rapid clearance | |
Aryl Ketone | • Hydrogen-bond acceptor | Anchors molecule to target protein residues |
• Conformational rigidity | Reduces entropic penalty upon binding | |
Piperazine | • Solubility/bioavailability augmentation | Facilitates salt formation, improves absorption |
• Target interaction versatility | Engages in ionic/H-bonding with diverse targets |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0